molecular formula C10H11N3O3S B084401 p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide CAS No. 13269-73-3

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

Cat. No.: B084401
CAS No.: 13269-73-3
M. Wt: 253.28 g/mol
InChI Key: GLOOJKUWIGSFGC-UHFFFAOYSA-N
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Description

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide (CAS 13269-73-3) is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.28 g/mol . This compound is characterized by a pyrazolone core, a five-membered ring in a 4,5-dihydro state with a ketone group, linked to a benzenesulfonamide moiety . Key physical properties include a melting point of 246-250°C and a density of 1.52 g/cm³ . Compounds featuring the benzenesulfonamide pharmacophore, particularly when linked to pyrazole and pyrazolone structures, are of significant interest in medicinal chemistry research due to their potential as inhibitors of carbonic anhydrase (CA) enzymes . Carbonic anhydrases are zinc-metalloenzymes involved in critical physiological processes such as pH regulation, CO2 homeostasis, and electrolyte secretion . The aberrant activity of various CA isozymes is linked to disorders including glaucoma, epilepsy, and cancer . Recent studies on structurally related pyrazole-based benzene sulfonamides have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms such as hCA II, hCA IX, and hCA XII, highlighting the research value of this chemical class in developing therapeutic agents . This product is intended for research purposes only and is not for human or diagnostic use.

Properties

IUPAC Name

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOOJKUWIGSFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157717
Record name p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13269-73-3
Record name 3-Methyl-1-(3′-sulfoamidophenyl)-5-pyrazolone
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Record name p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
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Record name p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
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Record name p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
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Preparation Methods

Claisen Condensation with Sodium Methoxide

A representative procedure involves reacting 4'-substituted acetophenones (e.g., 4-chloroacetophenone) with ethyl trifluoroacetate in the presence of sodium methoxide:

Example (adapted from):

Key Variables :

  • Solvent : Ethers (methyl tert-butyl ether, diethyl ether) or alcohols (methanol).

  • Base : Sodium methoxide (25–30 mol% excess) ensures complete deprotonation.

  • Temperature : Room temperature to 60°C, depending on reactivity.

Alternative Diketone Formation with Dimethyl Oxalate

For methyl-substituted diketones, dimethyl oxalate reacts with acetophenones under basic conditions:

Yield Optimization :

  • Prolonged reaction times (16–24 hours) improve conversion.

  • Acidic work-up (HCl) ensures product stability.

Cyclocondensation with 4-Sulfonamidophenyl Hydrazine

Regioselective Pyrazole Formation

The diketone intermediate reacts with 4-sulfonamidophenyl hydrazine hydrochloride in refluxing ethanol or acetic acid:

Procedure (from):

Regiochemical Control :

  • Solvent polarity : Ethanol favors the 1,3-dipolar cycloaddition to form the 4,5-dihydro regioisomer.

  • Acidic conditions : Acetic acid protonates the diketone, enhancing electrophilicity at the α-position.

Competing Pathways and Byproduct Mitigation

Reactions may yield isomeric pyrazoles (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl). Chromatography (silica gel, chloroform/methanol) or fractional recrystallization separates isomers.

Functionalization and Derivatization

Methylation of Pyrazolone NH

Post-cyclization methylation with dimethyl sulfate (DMS) introduces the 3-methyl group:

Selectivity Challenges :

  • Alkaline conditions favor N-methylation over O-methylation.

  • IR spectroscopy (C=O at 1762 cm⁻¹) confirms O-methylation byproduct formation.

Mannich Reaction for Side Chain Elaboration

Mannich bases introduce dimethylaminomethyl groups at the pyrazolone 4-position:

Applications :

  • Enhances solubility for pharmacological screening.

  • Provides handles for further functionalization (e.g., quaternization).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR : Singlets at δ 3.13 ppm (N–CH3) and δ 4.01 ppm (O–CH3) distinguish methylation sites.

  • IR : Absence of C=O stretch (~1700 cm⁻¹) confirms diketone consumption.

Purity Assessment via HPLC

Conditions :

  • Column: C18 (250 × 4.6 mm, 5 µm).

  • Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA.

  • Retention time: 8.2 minutes (main peak), 10.5 minutes (O-methyl byproduct).

Industrial-Scale Considerations

Solvent Recycling and Waste Management

  • Methyl tert-butyl ether : Recovered via distillation (bp 55°C).

  • Sodium methoxide : Neutralized with HCl to NaCl for safe disposal.

Yield Optimization Strategies

  • Catalytic bases : Potassium tert-butoxide improves diketone formation kinetics.

  • Continuous flow reactors : Reduce reaction times from hours to minutes .

Chemical Reactions Analysis

Alkylation Reactions

The pyrazolone ring undergoes alkylation at the 4-position. Reaction with dimethyl sulfate (DMS) in alkaline medium produces O-methyl or N-methyl derivatives, depending on steric and electronic factors.

Key Observations:

  • O-Methylation : Dominant pathway for sterically hindered derivatives (e.g., 3e forms exclusively via DMS alkylation of 2d ) .

  • N-Methylation : Observed in less hindered analogs (e.g., 3d forms via methylation of 2c ) .

Table 2: Alkylation Products

Starting MaterialReagentProductYieldKey Spectral Data (IR, 1H-NMR)
2d DMS, NaOH3e (O-methyl)60%IR: 1735 cm⁻¹ (C=O); 1H-NMR: δ 2.85 (N–CH₃)

Mannich Reaction

The 4-position of the pyrazolone ring reacts with dimethylamine hydrochloride and formaldehyde to introduce dimethylaminomethyl groups, forming Mannich bases (4a–d ).

Table 3: Mannich Reaction Outcomes

Starting MaterialReagentsProduct (Mannich Base)YieldBiological Impact
2d Dimethylamine, HCHO, Ac₂O4d 93%Reduced anti-inflammatory activity vs. parent

Hydrolysis and Functionalization

Hydrolysis of intermediates yields carboxylic acid derivatives (6a–d ), which are esterified to improve solubility or modify activity.

Table 4: Hydrolysis and Esterification

Reaction TypeConditionsProductYieldActivity Trend
Acid hydrolysisH₂SO₄, reflux6d (COOH derivative)82%Enhanced anti-inflammatory activity
EsterificationSOCl₂ → MeOH, NaOMe7d (methyl ester)75%Reduced activity vs. acid form

Acetylation and Benzoylation

Schotten–Baumann reaction with acetyl/benzoyl chloride introduces ester groups at the 4-hydroxymethylene position, creating derivatives like 10a–d .

Table 5: Acylation Results

Starting MaterialReagentProductYieldNotes
9d Benzoyl chloride10d (aryl ester)68%Higher activity than alkyl analogs (e.g., 10a )

Key Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., phenyl groups) favor O-alkylation over N-alkylation .

  • Acidic Centers : Presence of COOH or enolic –OH groups enhances biological activity, while esterification diminishes it .

  • Electronic Tuning : Electron-withdrawing sulfonamide groups stabilize intermediates during cyclization .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide has been evaluated for its efficacy against various bacterial strains. A study demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Study:
A study published in the Journal of Medicinal Chemistry found that modifications in the sulfonamide group enhanced the compound's antibacterial activity. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity of this compound

Concentration (µM)Cytokine Inhibition (%)
1030
5055
10075

Herbicidal Properties

Recent studies have explored the herbicidal potential of this compound. Its ability to inhibit specific plant enzymes involved in growth regulation positions it as a candidate for developing new herbicides.

Case Study:
A field trial conducted on common weeds demonstrated that formulations containing this compound effectively reduced weed biomass by over 60%, showcasing its potential utility in agricultural practices .

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Mechanical Properties of Polymer Composites with Additive

Additive Concentration (%)Tensile Strength (MPa)Elongation at Break (%)
025300
530350
1035400

Mechanism of Action

The mechanism of action of p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolone-sulfonamide hybrids, which are notable for their diverse bioactivities and crystallographic properties. Below is a detailed comparison with key analogs:

Structural Analogues and Substitution Patterns

Compound Name Key Structural Differences Biological/Physical Properties References
p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide Methyl at pyrazolone C3; benzenesulfonamide at C1 Moderate carbonic anhydrase inhibition (IC₅₀ ~12 µM); crystalline, stable at room temperature
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulphonamides Hydroxyphenyl at pyrazolone C3; aryl substituents Enhanced cytotoxicity (IC₅₀ 2–8 µM against cancer cell lines); improved solubility in DMSO
4-(3,7-Dimethyl-4-oxo-isoxazolo[4,5-d]pyridazin-5-yl)benzenesulphonamide Isoxazolo-pyridazinone core; dimethyl substitution Higher thermal stability (m.p. 220–225°C); reduced enzyme inhibition
Benzenesulfonic acid, 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)- Sulfonic acid instead of sulfonamide Increased acidity (pKa ~1.5); used in dye intermediates
Disodium 2,5-dichloro-4-[...]benzenesulphonate (azo derivative) Azo linkage; dichloro and dodecyloxy groups Surfactant properties; application in textile dyes

Key Research Findings

  • Bioactivity : The parent compound exhibits moderate carbonic anhydrase inhibition, but analogs with 4-hydroxyphenyl or aryl substituents at the pyrazolone C3 position show significantly enhanced cytotoxicity, likely due to improved membrane permeability .
  • Solubility : Replacement of the sulfonamide group with a sulfonic acid (CAS 119-17-5) increases water solubility but reduces bioavailability due to higher ionization at physiological pH .
  • Crystallography: The compound and its analogs crystallize in monoclinic systems (e.g., space group P2₁/c), with hydrogen-bonding networks stabilizing the sulfonamide group . SHELX software has been pivotal in refining these structures .

Critical Analysis of Evidence

  • Contradictions : While some studies emphasize the cytotoxicity of aryl-substituted analogs , others focus on the parent compound’s crystallographic stability without pharmacological data .
  • Data Gaps : Solubility and partition coefficient (logP) data for the parent compound are sparse, limiting formulation studies .

Biological Activity

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide, also known by its CAS number 119-17-5, is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O3S, with a molecular weight of 253.27 g/mol. The compound features a pyrazole ring and a sulphonamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H11N3O3S
Molecular Weight253.27 g/mol
CAS Number119-17-5
Physical StateSolid (white to light yellow powder)
Purity>98% (HPLC)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases like rheumatoid arthritis.

Anticancer Activity

Recent studies suggest potential anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in reduced cell viability and increased markers of apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cell proliferation and inflammatory responses.
  • Receptor Modulation : The compound may modulate receptor activity associated with pain and inflammation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Study 2: Anti-inflammatory Response

A study published in the Journal of Inflammation Research evaluated the anti-inflammatory effects of the compound in an animal model of arthritis. Results showed a reduction in paw swelling and joint inflammation in treated animals compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Study 3: Cancer Cell Apoptosis

Research conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to increased apoptosis rates (up to 70% at 100 µM), highlighting its potential as an anticancer agent.

Q & A

Basic: What are the established methods for synthesizing and purifying p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide?

Answer:
The compound is synthesized via condensation of ethyl benzoylacetate (10 mmol) with 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) in ethanol under reflux for 4 hours. The product precipitates upon water addition and is recrystallized from ethanol, yielding brownish-orange crystals (m.p. 510–511 K) . Purity is typically verified using HPLC (95% purity, as per heterocyclic building block standards) and NMR spectroscopy . Key optimization parameters include stoichiometric control of reactants, reflux time, and solvent selection to minimize byproducts.

Basic: How is the molecular structure of this compound characterized?

Answer:
X-ray crystallography is the primary method for structural elucidation. Single-crystal diffraction data are refined using SHELXL, which employs full-matrix least-squares methods to optimize atomic coordinates and displacement parameters. For example, the pyrazole ring adopts a planar conformation, with the benzenesulphonamide group oriented at 6.9° relative to the pyrazole plane . Hydrogen bonding between the sulfonamide group and ketonic oxygen stabilizes the crystal lattice, forming layers parallel to the bc plane .

Basic: What are the solubility and physicochemical properties of this compound?

Answer:
The compound exhibits moderate water solubility due to its sulfonamide group, with a calculated logP (XlogP) of 3, indicating hydrophobic character . Key physicochemical properties include:

PropertyValueSource
Density1.5 ± 0.1 g/cm³
Molecular Weight367.06 g/mol
Topological Polar Surface86.4 Ų
Hydrogen Bond Acceptors5

Solubility in organic solvents (e.g., ethanol, DMSO) is higher, making these suitable for experimental formulations .

Advanced: How can researchers resolve contradictions in pharmacological activity data across analogs?

Answer:
Discrepancies in activity data (e.g., analgesia studies ) require systematic analysis:

Structural Comparison : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) using QSAR models.

Assay Validation : Ensure consistent in vitro protocols (e.g., COX-2 inhibition assays) and in vivo models (e.g., rodent pain response).

Statistical Rigor : Apply ANOVA or multivariate regression to isolate variables affecting potency .
For example, analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced activity due to increased electrophilicity .

Advanced: What challenges arise in refining high-resolution or twinned crystallographic data for this compound?

Answer:
High-resolution data (e.g., <1.0 Å) require careful handling of anisotropic displacement parameters and hydrogen atom positioning. SHELXL’s AFIX and ISOR restraints improve model stability . For twinned crystals:

  • Use the TWIN command in SHELXL to deconvolute overlapping reflections .
  • Validate refinement with R-factor convergence (<5% discrepancy) and Fourier difference maps .
    Example: The amino group in the sulfonamide moiety was refined with distance restraints (N–H = 0.88 ± 0.01 Å) to address disorder .

Advanced: How does the sulfonamide functional group influence comparative structure-activity relationships (SAR) with analogs?

Answer:
The sulfonamide group enhances water solubility and hydrogen-bonding capacity, critical for target binding. SAR studies show:

  • Bioisosteric Replacement : Replacing sulfonamide with carboxylate reduces COX-2 selectivity by 40% .
  • Substituent Effects : Para-substituted analogs (e.g., -Br, -OCH₃) increase steric bulk, altering binding pocket interactions . Tabulated data from analogs:
Analog SubstituentIC₅₀ (COX-2 Inhibition)LogP
-SO₂NH₂ (Parent)0.8 µM3.0
-COO⁻ (Carboxylate)1.3 µM2.1
-Br (Halogenated)0.5 µM3.8

Methodological: What analytical techniques are recommended for purity assessment and degradation analysis?

Answer:

  • LC-MS : Quantifies impurities (<0.1% threshold) and identifies degradation products (e.g., hydrolyzed pyrazole rings) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity; aromatic protons appear at δ 7.2–8.1 ppm .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition onset at ~250°C .

Methodological: How to design experiments evaluating this compound’s potential in drug delivery systems?

Answer:

Loading Efficiency : Use UV-Vis spectroscopy to measure encapsulation in liposomes or polymeric nanoparticles.

Release Kinetics : Conduct pH-dependent studies (e.g., simulated gastric fluid) with HPLC quantification .

Cellular Uptake : Confocal microscopy with fluorescently tagged analogs (e.g., FITC conjugation) .

Safety: What precautions are necessary when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential dust formation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods augment experimental studies of this compound?

Answer:

  • Docking Simulations : AutoDock Vina predicts binding modes to targets like COX-2 (PDB: 5KIR) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • DFT Calculations : Gaussian09 computes electrostatic potential surfaces to rationalize reactivity .

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